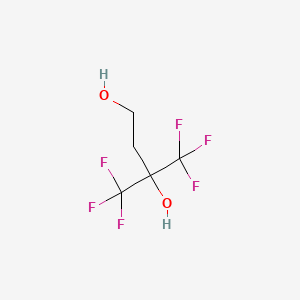

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol” is a chemical compound with the molecular formula C5H6F6O2 and a molecular weight of 212.09 . It is also known by its CAS number 21379-33-9 .

Physical And Chemical Properties Analysis

This compound has a boiling point of 177℃, a density of 1.526, and a refractive index of 1.3411 . Its pKa is predicted to be 9.35±0.29 .Scientific Research Applications

Application in Dye-Sensitized Solar Cells

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol is utilized in the synthesis of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells. These complexes exhibit intense visible light absorption, which is crucial for solar cell applications (Islam et al., 2006).

Role in Hydrogen-Bonded Structures

The compound contributes to the formation of hydrogen-bonded structures in certain trifluoromethylated alcohols. This is evident in studies involving X-ray crystal structures of related compounds (Singh, Twamley, & Shreeve, 2001).

Catalysis in Polycondensation

It plays a role in polycondensations involving aliphatic dicarboxylic acids and aliphatic diols. The presence of this compound aids in achieving higher molecular weights in the resulting polyesters (Buzin, Lahcini, Schwarz, & Kricheldorf, 2008).

Use in Synthesizing Heterocycles

This chemical is used in synthesizing trifluoromethyl-containing heterocycles, which are important in various chemical reactions (Song et al., 2008).

Synthesis of β-Acetal-Diols

It is instrumental in synthesizing novel trifluoromethylated β-acetal-diols, which have applications in further chemical syntheses (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthesis processes to create fused heterocycles incorporating the trifluoromethyl moiety (Shaaban, 2008).

Luminescence Studies in Chemistry

It's used in synthesizing ytterbium(III) beta-diketonate complexes, which are important for studying luminescence in chemistry (Martín‐Ramos et al., 2013).

Nickel(II) and Copper(II) Complexes

This compound forms complexes with nickel(II) and copper(II), which are significant in the study of metal-organic chemistry (Woods et al., 2009).

Formation of Bridged Heterocycles

It's involved in the formation of unexpected trifluoromethyl-containing bridged heterocycles, an area of interest in organic synthesis (Jiang & Zhu, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol are currently unknown. This compound is a type of diol that contains both hydroxyl and trifluoromethyl groups , which suggests it may interact with a variety of biological targets.

Mode of Action

It’s known that the compound has certain chemical activity and may participate in organic synthesis reactions such as esterification and condensation .

Pharmacokinetics

Its boiling point is 177℃ , and it has a density of 1.526 , which may influence its absorption and distribution in the body.

properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h12-13H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTQULGOMFBQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)

![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)

methanone](/img/structure/B2459397.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)